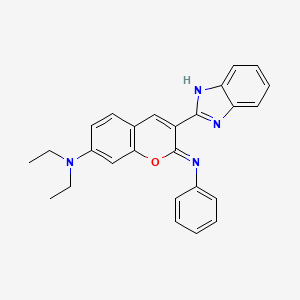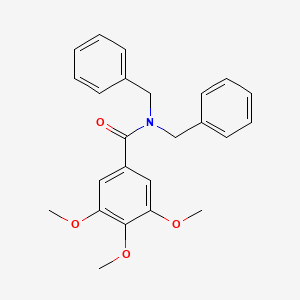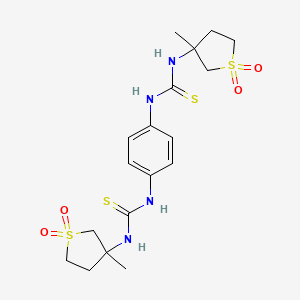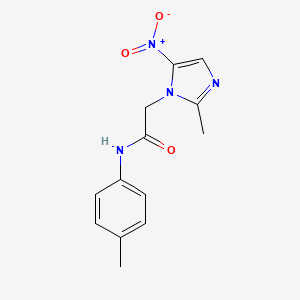
(2Z)-3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-(phenylimino)-2H-chromen-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE is a complex organic compound that features a benzodiazole moiety, a chromen structure, and a phenylimino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Moiety: Starting from o-phenylenediamine, the benzodiazole ring can be formed through a cyclization reaction with a suitable carboxylic acid derivative.
Synthesis of the Chromen Structure: The chromen ring can be synthesized via a Pechmann condensation reaction involving a phenol and a β-keto ester.
Coupling Reactions: The benzodiazole and chromen structures can be coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Phenylimino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imino group or other reducible moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential as a fluorescent probe or as a ligand for binding studies. Its benzodiazole and chromen moieties are known to interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The benzodiazole moiety is a common pharmacophore in many drugs, and the compound’s structure suggests it could interact with a variety of biological targets.
Industry
In industry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE might be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.
作用机制
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodiazole moiety could bind to DNA or proteins, while the chromen structure might interact with cellular membranes or other macromolecules.
相似化合物的比较
Similar Compounds
Benzodiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-aminobenzimidazole share the benzodiazole core structure.
Chromen Derivatives: Compounds like coumarin and flavone are structurally similar to the chromen moiety.
Phenylimino Compounds: Schiff bases, which contain the phenylimino group, are also similar.
Uniqueness
What sets (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE apart is its combination of these three distinct moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C26H24N4O |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-phenyliminochromen-7-amine |
InChI |
InChI=1S/C26H24N4O/c1-3-30(4-2)20-15-14-18-16-21(25-28-22-12-8-9-13-23(22)29-25)26(31-24(18)17-20)27-19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3,(H,28,29) |
InChI 键 |
DOMRKFBIHGULLH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3)O2)C4=NC5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11610958.png)

![2-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B11610974.png)
![N-benzyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11610981.png)
![2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate](/img/structure/B11610989.png)
![{2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11610991.png)
![2-{(E)-2-[(3,4-dimethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11610993.png)
![N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610997.png)
![(7Z)-7-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11611005.png)


![8-hydroxy-6-(4-methoxyphenyl)-1,3-dimethyl-7-[(E)-(4-nitrophenyl)diazenyl]-4H-cyclohepta[c]furan-4-one](/img/structure/B11611026.png)
![5-bromo-1-butyl-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11611028.png)
![4-(3-methoxyphenyl)-6-oxo-2-{[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]sulfanyl}-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11611047.png)
